molecular formula C20H28N4O2 B2543783 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea CAS No. 1172777-35-3

1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea

Cat. No. B2543783
M. Wt: 356.47
InChI Key: SNIORTDKQCBWOO-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea, also known as DMU-212, is a small molecule compound that has been studied for its potential therapeutic applications. This compound belongs to the family of urea derivatives and has been shown to exhibit anti-cancer and anti-inflammatory properties.

Scientific Research Applications

Directed Lithiation and Synthetic Applications

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a compound structurally related to 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea, has been explored for its potential in organic synthesis. The lithiation process involves the double lithiation of the nitrogen atom and ortho to the directing metalating group, allowing for the subsequent reaction with various electrophiles to yield substituted products. This method provides a versatile approach to modify the chemical structure and potentially the biological activity of urea derivatives, which can be applied in the development of new compounds for scientific research applications. The process, however, may lead to side products due to lithiation and substitution on the urea unit's methyl groups, albeit in low yields (Smith, El‐Hiti, & Alshammari, 2013).

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Another area of research involving urea derivatives includes the synthesis and biological evaluation of tetrahydropyrimidine-5-carboxylates, derived from cyclic urea compounds. These derivatives have been tested for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. The inhibition profiles of these compounds indicate their potential as therapeutic agents, showcasing the diverse scientific applications of urea derivatives in medicinal chemistry (Sujayev et al., 2016).

Synthesis and Characterization of Urea Derivatives

The synthesis and characterization of urea derivatives, such as 4-(4-Dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one, provide fundamental knowledge on the chemical properties and potential applications of these compounds. The synthesized compounds can serve as intermediates for further chemical modifications or as potential candidates for biological evaluations, contributing to the expansion of chemical libraries for scientific research (Qiu-jin, 2010).

Hydrolysis and Charge-Shifting Polycations

Investigations into the hydrolytic stability of ester groups in polycations based on 2-(dimethylamino)ethyl acrylate derivatives reveal significant insights into the material properties and potential applications of these polymers. The study of how backbone substituents affect the rates of ester hydrolysis in such polymers highlights the tunable nature of these materials, which can be exploited in various scientific fields, including biomaterials and wastewater treatment (Ros et al., 2018).

properties

IUPAC Name

1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-23(2)16-12-10-15(11-13-16)18(24(3)4)14-21-20(25)22-17-8-6-7-9-19(17)26-5/h6-13,18H,14H2,1-5H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIORTDKQCBWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea

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